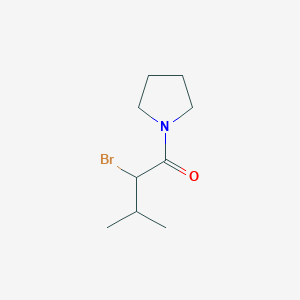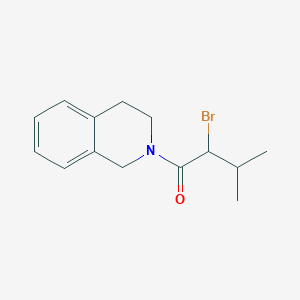
N-(2,2,2-trifluoroethyl)cyclopentanamine
Vue d'ensemble
Description
N-(2,2,2-Trifluoroethyl)cyclopentanamine is a chemical compound with the molecular formula C7H12F3N . It is used in various applications due to its unique properties .
Molecular Structure Analysis
The molecular weight of this compound is 167.17 . The InChI code for this compound is 1S/C7H12F3N/c8-7(9,10)5-11-6-3-1-2-4-6/h6,11H,1-5H2 .Chemical Reactions Analysis
This compound has been involved in the synthesis of chiral fluorospiroindole derivatives . These reactions have resulted in high yields (70–95%) with excellent diastereo- and enantioselectivities .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a density of 1.1±0.1 g/cm3 . The boiling point of this compound is 138.1±40.0 °C at 760 mmHg .Applications De Recherche Scientifique
Synthesis and Biological Actions
N-(2,2,2-trifluoroethyl)cyclopentanamine and its derivatives have been studied for various biological activities. For instance, N-2,2,2-trifluoroethyl-2-(3,4-dihydroxyphenyl)ethylamine was synthesized and compared to dopamine and its analogs for activity on adenylate cyclase in the rat striatum and for relaxant effects in rabbit renal and ear arteries. These studies help in understanding the biological actions of these compounds and their potential therapeutic applications (O'Donnell, Azzaro, & Urquilla, 1980).
Neurodegenerative Disorders Research
Compounds related to this compound have been evaluated for their potential in treating neurodegenerative disorders. For example, studies on cycloserine, a compound acting on the N-methyl-D-aspartate (NMDA) receptor, explored its effects in Alzheimer's disease, highlighting the role of similar compounds in memory processes and neurodegeneration (Mohr et al., 1995).
Imaging and Diagnostic Applications
The development of positron emission tomography (PET) ligands for imaging NMDA receptors in the brain has involved compounds similar to this compound. These studies are crucial for understanding brain function and diagnosing neurodegenerative diseases (Christiaans et al., 2014).
Pharmacology and Neurotoxicity
Research on the pharmacological properties and neurotoxic potential of compounds structurally related to this compound helps in drug development and understanding the safety profile of new therapeutic agents (Cozzi et al., 1998).
Chemical Synthesis and Characterization
Studies on the synthesis and structural characterization of complexes containing N′-cyclopentyl substituted N,N-bispyrazolylmethylamine, a compound related to this compound, contribute to the field of chemical synthesis and materials science (Shin et al., 2016).
Safety and Hazards
Propriétés
IUPAC Name |
N-(2,2,2-trifluoroethyl)cyclopentanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3N/c8-7(9,10)5-11-6-3-1-2-4-6/h6,11H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZJAXDALRSDQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1017024-34-8 | |
| Record name | N-(2,2,2-trifluoroethyl)cyclopentanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2-Aminoethyl)sulfanyl]-2-fluorobenzene](/img/structure/B3199562.png)
![3-Methyl-2-[(1-naphthylacetyl)amino]butanoic acid](/img/structure/B3199565.png)
![2-[Benzyl(methyl)amino]propanoic acid](/img/structure/B3199573.png)
![1-[(4-Aminophenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B3199585.png)
![2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine](/img/structure/B3199598.png)



![[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methanamine](/img/structure/B3199621.png)




amine](/img/structure/B3199679.png)